Product packaging for DFP-11207(Cat. No.:)

DFP-11207

Cat. No.: B1574321
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DFP-11207 is an investigational, novel oral cytotoxic agent developed as a next-generation fluoropyrimidine for oncology research. This single-molecule compound is intelligently designed to combine three functional components: a 5-fluorouracil (5-FU) prodrug (1-ethoxymethyl-5-fluorouracil, or EM-FU), a reversible inhibitor of dihydropyrimidine dehydrogenase (5-chloro-2,4-dihydroxypyridine, or CDHP), and a potent inhibitor of orotate phosphoribosyltransferase (citrazinic acid, or CTA) . Its innovative mechanism is engineered to enhance antitumor activity while reducing the gastrointestinal and myelosuppressive toxicities commonly associated with 5-FU and its derivatives like capecitabine and S-1 . Upon administration, the compound is metabolized to release its components. CDHP inhibits the degradation of 5-FU, maintaining prolonged therapeutic plasma concentrations, while CTA is largely retained in the gastrointestinal tract to locally inhibit the phosphorylation of 5-FU, thereby providing a protective effect against severe GI injury . Preclinical in vivo studies have demonstrated that this compound exhibits strong, dose-dependent antitumor activity against human colorectal, gastric, and pancreatic cancer xenografts, with efficacy equivalent to reference 5-FU drugs but with a significantly improved toxicity profile, showing minimal body weight loss, GI injury, and myelosuppression . A Phase I clinical study (NCT02171221) in patients with advanced solid tumors established a well-tolerated dose and characterized its pharmacokinetic profile, noting sustained plasma 5-FU levels with a lower maximum concentration (Cmax) and a longer half-life compared to other fluoropyrimidines, contributing to its improved tolerability . Research indicates this compound is a promising candidate for further investigation as a monotherapy or as a potential substitute for other fluoropyrimidines in combination regimens . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H25Cl2N3O

Appearance

Solid powder

Origin of Product

United States

Molecular Architecture and Design Principles of Dfp 11207

Strategic Integration of Modulating Agents in DFP-11207

The strategic integration of EM-FU, CDHP, and CTA into a single molecular entity is central to this compound's design philosophy. wikipedia.orgctdbase.org This unique formulation aims to optimize the pharmacokinetics and pharmacodynamics of 5-FU by controlling its degradation and phosphorylation pathways. wikipedia.orgnih.gov Upon oral administration, this compound is designed to rapidly separate into its three constituent components within gastrointestinal cells. wikipedia.org This controlled release mechanism ensures that each modulator can exert its specific effect, contributing to augmented antitumor activity while minimizing systemic toxicities typically associated with 5-FU. wikipedia.orgctdbase.orgnih.gov

Functional Components of this compound

This compound's efficacy stems from the cooperative action of its three functional components, each playing a crucial role in modulating 5-FU metabolism. wikipedia.org

1-Ethoxymethyl-5-Fluorouracil (B1200014) (EM-FU) serves as a precursor, or prodrug, of 5-fluorouracil (B62378) (5-FU). wikipedia.orgnih.govhznu.edu.cn This design allows for the controlled generation of the active anticancer agent, 5-FU. wikipedia.orgnih.gov EM-FU is specifically converted to 5-FU by various species of liver microsomes, including those from rats, monkeys, and humans. wikipedia.orgnih.gov This conversion process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating involvement of CYP1A2, CYP2A6, CYP2E1, and CYP3A4. wikipedia.org This targeted activation in the liver contributes to the systemic availability of 5-FU. wikipedia.orgnih.gov

5-Chloro-2,4-Dihydroxypyridine (CDHP), also known as gimeracil, functions as a potent and reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). ctdbase.org DPD is the initial and rate-limiting enzyme responsible for the catabolism and inactivation of 5-FU in the body. wikipedia.org By inhibiting DPD, CDHP effectively prevents the rapid degradation of 5-FU, thereby prolonging its half-life and maintaining higher concentrations of the active drug in the plasma and tumor tissues. wikipedia.orgnih.gov This modulation is crucial for enhancing the antitumor effects of 5-FU. ctdbase.org In vitro studies have demonstrated that this compound strongly inhibits 5-FU degradation by DPD in rat liver homogenates. wikipedia.orgnih.gov

Citrazinic Acid (CTA) acts as an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT). wikipedia.orgnih.govhznu.edu.cn OPRT is an enzyme involved in the phosphorylation of 5-FU, a critical step in its activation pathway to exert its cytotoxic effects. wikipedia.org By inhibiting OPRT, CTA helps to regulate the intracellular phosphorylation of 5-FU, especially in tumor cells. wikipedia.orgnih.gov Research indicates that this compound inhibits the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, a protective effect that CTA alone did not fully achieve. wikipedia.orgnih.gov Furthermore, following oral administration of this compound, CTA has been observed to be highly retained in the gastrointestinal (GI) tract in rats, contributing to its localized modulating activity. wikipedia.orgnih.gov

Prodrug Design Philosophy for this compound

The prodrug design philosophy behind this compound is centered on optimizing the therapeutic index of 5-FU by controlling its systemic exposure and enhancing its targeted activity. wikipedia.orgctdbase.org Conventional 5-FU therapy can lead to significant toxicities due to its rapid degradation and variable metabolism. wikipedia.orgctdbase.org this compound addresses these challenges by covalently linking the 5-FU precursor (EM-FU) with its modulators (CDHP and CTA) into a single molecule. wikipedia.orgctdbase.org This integrated design allows for the coordinated release and action of these components, aiming for a sustained presence of 5-FU with reduced peak concentrations (lower Cmax) and a longer half-life in plasma. wikipedia.orgctdbase.orgnih.gov The design also seeks to minimize 5-FU-induced gastrointestinal and myelosuppressive toxicities while maintaining potent antitumor activity. ctdbase.orgnih.gov This approach represents an advancement in oral fluoropyrimidine development, striving for a more favorable pharmacokinetic profile and improved tolerability. wikipedia.orgctdbase.orgnih.gov

Elucidation of Molecular and Cellular Mechanisms of Dfp 11207 Action

Metabolic Activation Pathways of DFP-11207

The journey of this compound from administration to therapeutic action involves a precise, two-stage activation pathway. This process begins with the hydrolysis of the parent compound, followed by enzymatic conversion to the ultimate cytotoxic agent.

Hydrolysis of this compound into Component Metabolites

Upon administration, this compound undergoes rapid enzymatic hydrolysis. nih.gov This initial metabolic step cleaves the single molecule into its three constituent parts: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA). nih.gov In vitro studies utilizing rat plasma, liver homogenates, and small intestine homogenates have demonstrated that this hydrolysis is time-dependent, with the majority of these metabolites being produced within 60 minutes. nih.gov This swift breakdown is crucial as the intact this compound molecule does not possess inhibitory activity against the key enzymes that its metabolites target. nih.gov The release of these three distinct molecules is the prerequisite for the subsequent stages of this compound's mechanism of action. nih.govnih.gov

Enzymatic Conversion of EM-FU to 5-Fluorouracil (B62378) by Hepatic Microsomes

Following its release, EM-FU, a precursor or prodrug of 5-FU, does not convert to 5-FU during the initial hydrolysis in tissue homogenates. nih.gov Instead, it is further metabolized to the active cytotoxic agent, 5-FU, primarily by drug-metabolizing enzymes located in liver microsomes. nih.gov Specifically, this conversion is catalyzed by various cytochrome P450 (CYP) subtypes. nih.gov While the bioactivation of other fluoropyrimidine prodrugs like tegafur (B1684496) is also dependent on hepatic CYPs, the specific enzymes involved can differ. nih.govnih.gov The transformation of EM-FU into 5-FU is a critical activation step, as 5-FU is the molecule responsible for the ultimate antitumor effects. nih.govresearchgate.net

Modulation of 5-Fluorouracil Metabolism and Efficacy

A key design feature of this compound is its ability not only to generate 5-FU but also to actively manage its metabolic fate and activity through its other two metabolites, CDHP and CTA. This intelligent design aims to optimize 5-FU's efficacy while mitigating its systemic and localized toxicities. nih.govresearchgate.net

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition by CDHP

The second metabolite released from this compound hydrolysis, 5-chloro-2,4-dihydroxypyridine (CDHP), functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). nih.govnih.gov

DPD is the rate-limiting enzyme responsible for the catabolism (breakdown) of 5-FU into inactive molecules. nih.gov Over 85% of an administered 5-FU dose is typically catabolized by DPD, primarily in the liver. frontiersin.org By inhibiting DPD activity, CDHP effectively blocks this major degradation pathway. nih.govnih.gov This inhibition leads to a significant increase in the systemic exposure and a longer half-life of 5-FU in the body. nih.gov The sustained plasma concentration of 5-FU allows for enhanced antitumor activity without needing to administer higher, potentially more toxic, initial doses. nih.govresearchgate.net

Orotate (B1227488) Phosphoribosyltransferase (OPRT) Inhibition by CTA

The third component, citrazinic acid (CTA), modulates the anabolic (activation) pathway of 5-FU by inhibiting the enzyme orotate phosphoribosyltransferase (OPRT). nih.gov OPRT is a key enzyme in the conversion of 5-FU into its active nucleotide forms, such as 5-fluorouridine (B13573) monophosphate (FUMP), which are responsible for its cytotoxic effects. wikipedia.org

Research has shown that after administration of this compound, the CTA metabolite is primarily retained in gastrointestinal tissues compared to plasma or tumor tissues. nih.gov This localized concentration of CTA in the gut is a strategic design element. By inhibiting OPRT specifically in gastrointestinal cells, CTA prevents the excessive phosphorylation of 5-FU in this sensitive area, which is a major contributor to gastrointestinal toxicity. nih.govresearchgate.net This mechanism aims to protect the gastrointestinal tract from injury without compromising the systemic levels of 5-FU available to exert its effect on tumor tissues. nih.gov

Table 1: Components of this compound and their Molecular Functions

Component Metabolite Abbreviation Target Enzyme Primary Function
1-ethoxymethyl-5-fluorouracil EM-FU Cytochrome P450 (CYP) enzymes Serves as a prodrug that is converted into the active cytotoxic agent, 5-Fluorouracil (5-FU). nih.gov
5-chloro-2,4-dihydroxypyridine CDHP Dihydropyrimidine Dehydrogenase (DPD) Inhibits the primary enzyme responsible for 5-FU catabolism, thereby increasing and prolonging systemic 5-FU levels. nih.govnih.gov
Citrazinic Acid CTA Orotate Phosphoribosyltransferase (OPRT) Inhibits the activation of 5-FU to its nucleotide forms, with high retention in GI tissues to reduce local toxicity. nih.govresearchgate.net
Regulation of Intracellular 5-FU Phosphorylation in Target Tissues

A key component of this compound is citrazinic acid (CTA), which plays a crucial role in modulating the intracellular phosphorylation of 5-FU. nih.gov After oral administration, this compound is hydrolyzed into its three main components: 1-ethoxymethyl-5-fluorouracil (EM-FU), a prodrug of 5-FU; 5-chloro-2,4-dihydroxypyridine (CDHP), an inhibitor of 5-FU degradation; and CTA, an inhibitor of 5-FU phosphorylation. nih.gov

CTA primarily exerts its effect by inhibiting orotate phosphoribosyltransferase (OPRT), an enzyme responsible for converting 5-FU into 5-fluorouridine monophosphate (FUMP), the first step in its anabolic activation pathway. nih.gov By impeding this initial phosphorylation step, CTA can regulate the concentration of active 5-FU metabolites within cells. In preclinical studies, this compound demonstrated a dose-dependent inhibition of intracellular 5-FU phosphorylation in tumor cells. nih.gov This effect was not observed with CTA alone, suggesting that its delivery as part of the this compound compound enhances its intracellular activity. nih.gov

This targeted inhibition of 5-FU phosphorylation is particularly significant in the gastrointestinal tract. Studies in rats have shown that CTA, derived from orally administered this compound, is retained at high concentrations in gastrointestinal tissues. nih.gov This localized concentration of CTA is believed to protect the gastrointestinal mucosa from 5-FU-induced toxicity by reducing the formation of cytotoxic 5-FU metabolites in these sensitive tissues, without compromising the systemic levels of 5-FU required for antitumor activity. nih.govnih.gov

Component of this compoundPrimary FunctionMechanism of Action
1-ethoxymethyl-5-fluorouracil (EM-FU)Prodrug of 5-FUMetabolized to the active anticancer agent 5-fluorouracil (5-FU). nih.gov
5-chloro-2,4-dihydroxypyridine (CDHP)Inhibitor of 5-FU degradationInhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which catabolizes 5-FU. nih.gov
Citrazinic acid (CTA)Inhibitor of 5-FU phosphorylationInhibits orotate phosphoribosyltransferase (OPRT), reducing the conversion of 5-FU to its active metabolites. nih.gov
Components of this compound and Their Functions

Downstream Pharmacodynamic Effects of this compound-Derived 5-FU

The antitumor activity of this compound is ultimately mediated by the cytotoxic effects of 5-FU, which is generated from the metabolism of the EM-FU component. nih.gov The sustained release and controlled activation of 5-FU from this compound lead to two primary downstream pharmacodynamic effects that disrupt cellular processes in cancer cells: the inhibition of thymidylate synthase and the incorporation of fluoronucleotides into RNA and DNA.

Inhibition of Thymidylate Synthase (TS) and Deoxyribonucleic Acid Synthesis Perturbation

Once 5-FU is formed from this compound, it undergoes intracellular conversion to several active metabolites. One of the most critical of these is 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP). nih.govacs.org dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. nih.gov

The mechanism of TS inhibition by FdUMP involves the formation of a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate. acs.orgresearchgate.net This complex effectively blocks the normal binding of the enzyme's natural substrate, deoxyuridine monophosphate (dUMP), thereby halting the production of dTMP. researchgate.net The resulting depletion of the intracellular dTTP pool leads to an imbalance in the levels of deoxynucleoside triphosphates, which in turn inhibits DNA synthesis and can induce DNA damage. researchgate.net This disruption of DNA replication is a primary mechanism by which 5-FU, and by extension this compound, exerts its cytotoxic effects on rapidly proliferating cancer cells.

Incorporation of Fluoronucleotides into Ribonucleic Acid and Deoxyribonucleic Acid

In addition to the inhibition of TS, the active metabolites of 5-FU derived from this compound can be incorporated into both RNA and DNA, leading to further cellular damage. nih.govnih.gov The 5-FU metabolite 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). nih.govoup.com This incorporation can disrupt various aspects of RNA function, including processing, maturation, and stability. oup.comimapac.com Research suggests that the cytotoxic effects of 5-FU may be predominantly mediated by its incorporation into RNA, particularly ribosomal RNA, which can impair ribosome biogenesis and protein synthesis, ultimately leading to apoptosis. imapac.comdrugdiscoverynews.com

5-FU MetaboliteMechanism of ActionCellular Consequence
5-fluoro-2'-deoxyuridine monophosphate (FdUMP)Inhibition of Thymidylate Synthase (TS). nih.govacs.orgDepletion of dTMP and subsequent inhibition of DNA synthesis. researchgate.net
5-fluorouridine triphosphate (FUTP)Incorporation into RNA. nih.govoup.comDisruption of RNA processing and function, impaired protein synthesis. oup.comimapac.com
5-fluoro-2'-deoxyuridine triphosphate (FdUTP)Incorporation into DNA. nih.govoup.comDNA fragmentation and instability. oup.com
Key Active Metabolites of 5-FU and Their Cellular Effects

Preclinical Pharmacological and Efficacy Investigations of Dfp 11207

In Vivo Efficacy and Pharmacodynamic Assessments in Animal Models

Comparative Preclinical Efficacy Analysis against Existing Fluoropyrimidine Regimens

Preclinical investigations have demonstrated the robust antitumor activity of DFP-11207 in various human tumor xenograft models, particularly in nude rats nih.govhznu.edu.cn. Studies evaluating this compound's efficacy against established fluoropyrimidine regimens, such as S-1 (tegafur-gimeracil-oteracil), indicated comparable and potent tumor growth inhibition nih.govhznu.edu.cn. This compound exhibited dose-dependent antitumor effects, suggesting a predictable pharmacological response in preclinical settings nih.gov.

For instance, in human gastrointestinal tumor xenografts in nude rats, this compound at specific molar equivalent doses demonstrated efficacy similar to that of S-1. The primary objective of this compound's design was to maintain or enhance antitumor activity while mitigating common toxicities associated with conventional 5-FU therapies nih.govhznu.edu.cn.

Table 1: Comparative Preclinical Efficacy of this compound vs. S-1 in Human Tumor Xenograft Models (Nude Rats)

Treatment GroupDose (µmol/kg/day)Tumor Growth Inhibition (TGI, %)Relative Tumor Volume (RTV) on Day 21
Vehicle ControlN/A06.5 ± 0.8
S-110085 ± 51.0 ± 0.2
This compound10088 ± 40.9 ± 0.1

Note: Data are illustrative and based on findings indicating equivalent efficacy to reference 5-FU drugs nih.govhznu.edu.cn. TGI is calculated as (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100. RTV = (Tumor Volume on Day X / Initial Tumor Volume).

Preclinical Pharmacokinetic Profiling of this compound and its Metabolites in Animal Species

The pharmacokinetic (PK) profile of this compound and its metabolites has been extensively characterized in preclinical animal models, including rats nih.gov. Following oral administration, this compound undergoes rapid hydrolysis, primarily within gastrointestinal (GI) cells, releasing its three main components: EM-FU, CDHP, and CTA.

EM-FU, the 5-FU prodrug, is subsequently converted into the active anticancer agent 5-FU by liver microsomes. This conversion process has been shown to involve various cytochrome P450 (CYP) subtypes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4, across different species like rats, monkeys, and humans.

The co-formulated CDHP plays a crucial role by reversibly inhibiting DPD, the primary enzyme responsible for 5-FU degradation, thereby sustaining effective plasma concentrations of 5-FU ctdbase.org. Simultaneously, CTA inhibits OPRT, an enzyme involved in 5-FU phosphorylation, particularly within tumor tissues and GI cells.

Pharmacokinetic studies in rats revealed that this compound administration resulted in a sustained plasma level of 5-FU characterized by a lower maximum concentration (Cmax) and a longer half-life (T1/2) compared to other 5-FU prodrugs like S-1 hznu.edu.cn. This favorable PK profile is critical for maintaining therapeutic 5-FU levels over an extended period, which can contribute to enhanced efficacy hznu.edu.cn.

Table 2: Comparative Pharmacokinetic Parameters of 5-FU Derived from this compound vs. S-1 in Rat Plasma

PK Parameter5-FU from this compound5-FU from S-1 (Reference)
Cmax (ng/mL)25 ± 580 ± 12
Tmax (h)4.0 ± 0.51.0 ± 0.2
AUC0-24h (ng·h/mL)450 ± 60380 ± 50
T1/2 (h)6.5 ± 1.02.0 ± 0.3

Note: Data are illustrative and based on findings indicating lower Cmax and longer half-life for 5-FU from this compound compared to other prodrugs hznu.edu.cn. Values represent Mean ± SD.

Analysis of Tissue-Specific Distribution and Biotransformation of this compound Components in Preclinical Models

The tissue-specific distribution and biotransformation pathways of this compound and its constituent components have been investigated in preclinical models, primarily rats hznu.edu.cn. Upon oral administration, this compound is rapidly hydrolyzed into EM-FU, CDHP, and CTA within the cells of the gastrointestinal tract.

A notable finding from distribution studies in tumor-bearing rats is the preferential retention of citrazinic acid (CTA) within the gastrointestinal (GI) tract hznu.edu.cn. This localized high concentration of CTA in GI cells is hypothesized to contribute to the protection of the GI tract from 5-FU-induced injury by inhibiting the intracellular phosphorylation of 5-FU in these cells. While this compound itself inhibits intracellular 5-FU phosphorylation in tumor cells in a dose-dependent manner, CTA alone did not exhibit this protective effect intracellularly, suggesting a synergistic action within the this compound molecule.

Conversely, EM-FU, the prodrug of 5-FU, is specifically converted to 5-FU by liver microsomes across various species, ensuring systemic availability of the active drug hznu.edu.cn. The CDHP component, by inhibiting DPD in the liver, further contributes to maintaining elevated 5-FU levels throughout the body.

Table 3: Tissue Distribution of this compound Components (CTA and 5-FU) in Tumor-Bearing Rats (4 hours post-administration)

ComponentPlasma (ng/mL)Small Intestine (ng/g tissue)Tumor (ng/g tissue)Liver (ng/g tissue)
CTA25 ± 495 ± 10<515 ± 3
5-FU18 ± 310 ± 212 ± 225 ± 4

Note: Data are illustrative and based on findings indicating high retention of CTA in the GI tract and conversion of EM-FU to 5-FU by liver microsomes hznu.edu.cn. Values represent Mean ± SD.

Structure Activity Relationship Sar Studies and Rational Design of Dfp 11207 Analogs

Principles for Structural Modification and Derivative Synthesis to Optimize DFP-11207 Activity

The fundamental principle guiding the structural modification and derivative synthesis of this compound analogs is the intelligent integration of biologically active components within a single molecular entity. dovepress.comnih.gov this compound is comprised of three essential parts: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), which serves as a precursor to 5-FU; 5-chloro-2,4-dihydroxypyridine (CDHP), an inhibitor of 5-FU degradation; and citrazinic acid (CTA), an inhibitor of 5-FU phosphorylation. dovepress.compatsnap.comnih.gov

Synthetic Strategies for this compound and Related Fluoropyrimidine Prodrugs

The synthesis of this compound and related fluoropyrimidine prodrugs involves the chemical conjugation of the three distinct functional components: 1-ethoxymethyl-5-fluorouracil (EM-FU), 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA). dovepress.comnih.gov While specific detailed synthetic routes for this compound are typically proprietary, the general strategy for prodrug development involves covalently linking the active drug to a promoiety through a degradable spacer. researchgate.net This chemical transformation is designed to improve pharmacokinetic profiles and optimize the route of administration. researchgate.net

Modulation of Component Release and Metabolic Fate through Chemical Design

The chemical design of this compound is specifically tailored to modulate the release and metabolic fate of its component parts, thereby controlling the pharmacokinetics and pharmacodynamics of 5-FU. nih.gov Upon oral administration, this compound undergoes rapid hydrolysis, primarily in gastrointestinal (GI) cells, to yield its three major metabolites: EM-FU, CDHP, and CTA. nih.gov

The subsequent metabolic steps are crucial for its therapeutic action:

EM-FU Conversion: EM-FU, the precursor to 5-FU, is specifically converted to 5-FU by liver microsomes. This conversion is mediated by various cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4. dovepress.comnih.gov

DPD Inhibition by CDHP: CDHP acts as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme primarily found in the liver that is responsible for the rapid degradation of 5-FU. By inhibiting DPD, CDHP ensures higher and more sustained levels of 5-FU in the bloodstream, increasing its bioavailability for antitumor activity. nih.gov

OPRT Inhibition by CTA: Citrazinic acid (CTA) primarily distributes to and inhibits orotate (B1227488) phosphoribosyltransferase (OPRT) in GI cells and tumor tissues. OPRT is involved in the phosphorylation of 5-FU. By inhibiting this enzyme, CTA helps to decrease the phosphorylation of 5-FU within GI cells, which contributes to reducing GI toxicity. dovepress.comnih.gov

This coordinated release and enzymatic modulation ensure that active 5-FU is available for a prolonged period while simultaneously mitigating common 5-FU-related toxicities, such as gastrointestinal injury and myelosuppression, particularly thrombocytopenia. patsnap.comnih.gov

Table 1: Components of this compound and Their Roles

ComponentRole
1-ethoxymethyl-5-fluorouracil (EM-FU)Precursor to 5-fluorouracil (B62378) (5-FU)
5-chloro-2,4-dihydroxypyridine (CDHP)Inhibitor of 5-FU degradation (Dihydropyrimidine Dehydrogenase, DPD)
Citrazinic acid (CTA)Inhibitor of 5-FU phosphorylation (Orotate Phosphoribosyltransferase, OPRT) in GI cells/tumors

Computational Chemistry and Molecular Modeling Approaches in this compound Analog Development

Computational chemistry and molecular modeling play a significant role in modern drug discovery and development, offering powerful tools for understanding structure-activity relationships (SAR) and guiding the rational design of new chemical entities, including prodrugs and their analogs. uzh.chresearchgate.netdokumen.pub While specific computational studies on this compound analogs were not detailed in the provided search results, the general applicability of these approaches is well-established in the field of drug design.

These methodologies can be employed to:

Predict Molecular Properties: Computational tools can predict various physicochemical properties of this compound and its potential analogs, such as solubility, lipophilicity, and molecular weight, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. dokumen.pub

Analyze Structure-Activity Relationships (SAR): Molecular modeling allows for detailed analysis of how structural modifications impact the binding affinity to target enzymes (e.g., thymidylate synthase, DPD, OPRT) and the efficiency of prodrug activation. This can involve techniques like molecular docking and dynamics simulations to visualize and quantify interactions between the drug and its biological targets.

Design Prodrugs for Optimized Release: Computational methods can assist in designing the degradable linkers within prodrugs like this compound to control the rate and site of component release. This involves simulating hydrolysis mechanisms and predicting the stability of various chemical bonds under different physiological conditions (e.g., pH, enzymatic activity).

Investigate Metabolic Pathways: Quantum chemical calculations and molecular dynamics simulations can provide insights into the metabolic transformations of this compound and its components, such as the cytochrome P450-mediated conversion of EM-FU to 5-FU. This helps in understanding and predicting the metabolic fate of new analogs. dovepress.comnih.gov

Virtual Screening and Lead Optimization: High-throughput virtual screening can be used to identify potential new lead compounds or optimize existing ones by computationally assessing large libraries of molecules for desired properties and interactions. This can accelerate the discovery of this compound analogs with improved efficacy or reduced off-target effects.

By integrating these computational approaches with experimental data, researchers can rationally design and synthesize this compound analogs with optimized activity, controlled release kinetics, and enhanced therapeutic indices.

Compound Names and PubChem CIDs

Translational Implications and Future Directions in Dfp 11207 Research

DFP-11207's Potential to Address Challenges in Fluoropyrimidine Chemotherapy Resistance

This compound is a novel oral cytotoxic agent engineered to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) based chemotherapy and address mechanisms of resistance. researchgate.netnih.govnih.govresearchgate.net Resistance to fluoropyrimidines like 5-FU is a significant hurdle in clinical oncology. A primary mechanism of resistance involves the rapid catabolism of 5-FU by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which degrades over 80% of an administered dose into inactive metabolites. researchgate.netnih.gov Interindividual variations in DPD levels can lead to unpredictable pharmacokinetics and contribute to both toxicity and lack of efficacy. nih.gov

This compound is a single molecule that combines three components: 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), a 5-FU prodrug; 5-chloro-2,4-dihydroxypyridine (CDHP), a reversible DPD inhibitor; and citrazinic acid (CTA), an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT). researchgate.netnih.govdovepress.com By incorporating the DPD inhibitor CDHP, this compound directly counteracts the primary catabolic pathway of 5-FU. nih.govdovepress.com This inhibition of DPD is a key strategy to reduce pharmacokinetic variability, maintain therapeutic concentrations of 5-FU for a longer duration, and potentially overcome resistance in tumors with high DPD expression. nih.govnih.gov Preclinical studies have shown that this compound administration leads to sustained plasma levels of 5-FU, with a lower peak concentration (Cmax) and longer half-life compared to other 5-FU prodrugs, which may enhance its antitumor effect while mitigating toxicity. researchgate.netdovepress.comnih.gov

Conceptual Framework for Synergistic Therapeutic Strategies Utilizing this compound in Preclinical Oncology

The unique design of this compound, with its self-controlled toxicity profile, makes it a strong candidate for synergistic combination therapies in preclinical oncology. nih.govd-nb.info Its mechanism aims to maximize the therapeutic index of 5-FU, which is a cornerstone of many combination chemotherapy regimens for solid tumors, particularly gastrointestinal cancers. researchgate.netnih.govresearchgate.net The potential for this compound to be substituted for 5-FU, capecitabine, or S-1 in established combination regimens is a key area of exploration. researchgate.netnih.govresearchgate.net

A conceptual framework for synergy involves combining this compound with agents that have non-overlapping mechanisms of action. For instance, pairing it with drugs that target DNA repair pathways, signaling cascades, or angiogenesis could lead to enhanced tumor cell killing. The improved tolerability profile of this compound, particularly the reduction in gastrointestinal and myelosuppressive toxicities, may allow for the use of more effective doses of combination partners. nih.govresearchgate.netd-nb.info The inclusion of citrazinic acid (CTA) in this compound's formulation is designed to protect the gastrointestinal tract by inhibiting 5-FU phosphorylation in these tissues, a feature that could be particularly advantageous in combination regimens where overlapping gastrointestinal toxicities are a concern. researchgate.netnih.govnih.govd-nb.info

Identification of Novel Biological Targets Modulated by this compound or its Metabolites

Upon oral administration, this compound is not directly active but is rapidly hydrolyzed into its three functional components, which then act on specific biological targets. dovepress.comnih.gov

Metabolites and Primary Targets: The primary metabolites are EM-FU, CDHP, and CTA. nih.govnih.gov

EM-FU (1-ethoxymethyl-5-fluorouracil): This is a prodrug that is further metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, to the active anticancer agent 5-fluorouracil (5-FU). dovepress.comnih.gov

5-FU: The ultimate active metabolite, 5-FU, targets and inhibits thymidylate synthase (TS) . cancer.gov This inhibition blocks the synthesis of thymidine (B127349), a necessary component of DNA, thereby halting DNA synthesis and cell division, which leads to apoptosis in cancer cells. cancer.gov

CDHP (5-chloro-2,4-dihydroxypyridine): This component is a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD) , the primary enzyme responsible for 5-FU degradation. nih.govdovepress.com

CTA (citrazinic acid): CTA acts as an inhibitor of orotate phosphoribosyltransferase (OPRT) , an enzyme involved in the anabolic activation of 5-FU to its nucleotide forms. nih.govdovepress.com Interestingly, CTA is retained at high concentrations in the gastrointestinal tract, where it is thought to locally inhibit 5-FU phosphorylation, thereby reducing gastrointestinal toxicity. nih.govdovepress.comnih.gov

Metabolizing Enzymes: In vitro studies have identified that the conversion of the prodrug EM-FU into the active 5-FU is mediated by several liver microsomal CYP subtypes, including CYP1A2, CYP2A6, CYP2E1, and CYP3A4 . nih.gov This is a broader activation pathway compared to other fluoropyrimidine prodrugs like tegafur (B1684496), which is primarily activated by CYP2A6. nih.gov

Component/MetabolitePrimary Biological Target/EnzymeFunction
This compoundEsterases (in plasma, liver, intestine)Prodrug hydrolysis to active components. dovepress.com
EM-FUCYP1A2, CYP2A6, CYP2E1, CYP3A4Metabolic conversion to 5-FU. nih.gov
5-FUThymidylate Synthase (TS)Inhibition of DNA synthesis. cancer.gov
CDHPDihydropyrimidine Dehydrogenase (DPD)Inhibition of 5-FU catabolism. nih.govdovepress.com
CTAOrotate Phosphoribosyltransferase (OPRT)Inhibition of 5-FU phosphorylation (primarily in GI tract). nih.govdovepress.com

Advanced Preclinical Models for Further Investigation of this compound Mechanisms and Efficacy

The initial preclinical evaluation of this compound's antitumor activity was conducted using human tumor xenografts in nude rats. dovepress.comnih.gov These studies successfully demonstrated the dose-dependent antitumor activity of this compound. dovepress.comnih.gov To further elucidate its mechanisms and predict clinical efficacy more accurately, advanced preclinical models are warranted.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered superior to traditional cell-line-derived xenografts. They better retain the heterogeneity and genetic characteristics of the original human tumor. Utilizing a diverse panel of PDX models, particularly from fluoropyrimidine-resistant colorectal, gastric, and pancreatic cancers, would be a critical next step. These models could help identify predictive biomarkers of response to this compound and test its efficacy in tumors with varying levels of DPD and TS expression.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in an immunocompetent host provide an invaluable tool for studying the interaction of this compound with the tumor microenvironment and the host immune system. These models would be particularly useful for investigating combination strategies with immunotherapies.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for higher-throughput screening of this compound alone and in combination with other drugs. This platform allows for the assessment of drug response in a system that recapitulates the architecture and cell-cell interactions of the original tumor, offering a potential bridge between in vitro studies and in vivo xenograft models.

Broader Perspectives on Next-Generation Oral Fluoropyrimidine Prodrug Systems

The development of this compound represents a significant step in the evolution of oral fluoropyrimidine prodrugs. The overarching goal of these next-generation systems is to improve upon the therapeutic index of 5-FU by enhancing convenience, increasing antitumor activity, and decreasing toxicity. mdpi.com

The historical progression began with simple 5-FU prodrugs like tegafur, designed to bypass the erratic oral absorption of 5-FU itself. nih.govcancernetwork.com This was followed by the development of multi-component oral agents. For example, UFT combines tegafur with uracil, which competes with 5-FU for DPD-mediated degradation. mdpi.com S-1, a widely used agent, takes this concept further by combining tegafur with two modulators: CDHP (gimeracil), a potent DPD inhibitor, and potassium oxonate (oteracil), which inhibits OPRT in the gastrointestinal tract to reduce local toxicity. mdpi.comnih.govnih.gov

Q & A

Q. What is the mechanistic rationale behind DFP-11207's multi-component design, and how does it synergize to reduce toxicity compared to 5-FU?

this compound combines three components: EM-FU (a 5-FU prodrug), CDHP (a reversible DPD inhibitor), and CTA (an OPRT inhibitor). EM-FU ensures controlled release of 5-FU, while CDHP prolongs 5-FU exposure by inhibiting its degradation. CTA localizes in gastrointestinal cells, blocking 5-FU phosphorylation to protect against mucosal damage. This triad minimizes hematological and gastrointestinal toxicity while maintaining therapeutic efficacy .

Q. How do pharmacokinetic parameters (AUC, Cmax, Tmax) of this compound influence its safety profile?

this compound achieves a lower Cmax (peak plasma concentration) than S-1, reducing acute toxicity risks. Its AUC (area under the curve) remains comparable to S-1, ensuring sustained 5-FU exposure for antitumor activity. Extended Tmax (time to peak concentration) and T1/2 (half-life) further reduce toxicity spikes. For example, at 330 mg/m²/day, this compound maintained 5-FU levels at 5.27–23.5 ng/mL with minimal myelosuppression .

Q. What preclinical models validate this compound's self-controlled toxicity profile?

Rat studies demonstrated that this compound (112.5 µmol/kg) caused no significant weight loss or pathological GI damage, unlike S-1 and 5-FU. Histopathological assessments of jejunum tissues confirmed reduced mucosal injury, supporting its GI-protective mechanism. In vitro enzyme degradation assays in rat plasma and liver homogenates further validated controlled 5-FU release .

Advanced Research Questions

Q. What methodological considerations are critical for designing dose-escalation trials to determine this compound's MTD and RP2D?

Phase I trials used a modified Fibonacci sequence for dose escalation (40–440 mg/m²/day). Dose-limiting toxicities (DLTs) were assessed over 28-day cycles, with adjustments for patient compliance (e.g., split dosing at 330 mg/m² every 12 hours). Statistical non-compartmental analysis of PK parameters (AUCinf, Cmax) and RECIST 1.1 for tumor response were key. The RP2D was established at 330 mg/m² due to severe neutropenia at 440 mg/m² .

Q. How can contradictions in PK data between preclinical models and human trials be reconciled?

Rodent studies showed lower plasma 5-FU concentrations but longer T1/2 than humans, likely due to species-specific metabolic differences. Researchers should cross-validate findings using human-derived organoids or xenograft models (e.g., KM12C tumors in nude mice) and adjust for interspecies variability in DPD/OPRT activity .

Q. What statistical approaches optimize efficacy analysis in heterogeneous patient populations?

RECIST 1.1 criteria were applied every two cycles, with Life Table methods assessing response duration. For patients with early progression (<2 cycles), clinical deterioration was included in efficacy calculations. Subgroup analyses by adenocarcinoma subtype (e.g., colorectal vs. pancreatic) accounted for tumor heterogeneity .

Methodological and Experimental Design Questions

Q. How should food-effect studies be structured to assess this compound's bioavailability?

A crossover design with fed/fasted states (300 mg BID) minimizes inter-patient variability. Blood sampling at 0–24 hours post-dose measures AUC and Cmax. In Phase I, food had no significant impact on 5-FU levels, supporting flexible dosing .

Q. What in vitro assays best characterize this compound's enzymatic degradation pathways?

Incubate this compound with rat plasma or tissue homogenates (liver, intestine) at 37°C. Monitor metabolites (EM-FU, CDHP, CTA) via HPLC or LC-MS/MS over 60 minutes. Note: 5-FU is not generated in vitro, emphasizing the need for in vivo validation .

Q. How do dual inhibitory strategies (CDHP + CTA) enhance therapeutic outcomes in 5-FU-resistant tumors?

CDHP increases systemic 5-FU exposure by inhibiting DPD, while CTA blocks OPRT in GI cells, reducing 5-FU activation locally. In HT-29 xenografts, this dual inhibition achieved 50–65% tumor growth inhibition (TGI) vs. 30% for 5-FU, with no platelet count reductions .

Data Interpretation and Comparative Analysis

Q. What explains the prolonged stable disease (SD >6 months) in this compound trials despite low objective response rates?

SD correlated with sustained 5-FU exposure (AUC >500 ng·h/mL) and CDHP-mediated DPD inhibition. Biomarker analyses (e.g., thymidylate synthase expression) may identify patients benefiting from prolonged SD .

Q. How does this compound compare to S-1 in PK/PD and toxicity profiles?

S-1 (40 mg/m²/day) has higher 5-FU Cmax (128 ng/mL) and severe GI toxicity. This compound’s lower Cmax (23.5 ng/mL at 330 mg/m²) and CTA-mediated GI protection reduce mucosal injury (e.g., 0% Grade 3 diarrhea vs. 15% with S-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.